molecular formula C24H19BrO5 B4835624 7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE

7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE

Cat. No.: B4835624
M. Wt: 467.3 g/mol
InChI Key: VTBBRNQDSKLUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and dimethoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromophenol with a suitable reagent, such as sodium hydride, to form the corresponding bromophenoxide ion.

    Coupling Reaction: The bromophenoxide ion is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as p-toluenesulfonic acid, to form the chromen-2-one core structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the bromophenyl group but has similar core structure.

    7-Methoxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Similar structure but without the bromophenyl group.

Uniqueness

7-[(2-BROMOPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to the presence of both bromophenyl and dimethoxyphenyl groups, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrO5/c1-27-21-10-8-15(12-23(21)28-2)19-11-16-7-9-18(13-22(16)30-24(19)26)29-14-17-5-3-4-6-20(17)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBBRNQDSKLUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=CC=CC=C4Br)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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